

# Comparative Analysis of a Novel Oral Enalaprilat Formulation Versus Standard Intravenous Administration

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Compound of Interest		
Compound Name:	Enalaprilat	
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This guide provides a comprehensive benchmark analysis of a novel, proprietary oral suspension of **Enalaprilat** against the standard intravenous (IV) formulation. The data and protocols presented herein are intended for researchers, scientists, and professionals in the field of drug development and pharmacology to objectively evaluate the performance and characteristics of this new formulation.

## Introduction

**Enalaprilat**, the active diacid metabolite of the prodrug enalapril, is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2][3] By inhibiting ACE, **enalaprilat** prevents the conversion of angiotensin I to angiotensin II, a powerful vasoconstrictor, thereby leading to vasodilation and a reduction in blood pressure.[1][2][4] The standard clinical administration of **enalaprilat** is intravenous, as it exhibits poor oral absorption.[5][6] This limitation necessitates the development of novel oral formulations to improve patient compliance and ease of administration.

This report details the benchmarking of a novel oral **enalaprilat** suspension against the standard intravenous formulation. The comparison focuses on key pharmacokinetic and pharmacodynamic parameters to assess the viability of the oral suspension as an alternative to intravenous administration.

## **Experimental Protocols**



A randomized, open-label, two-period crossover study was conducted in healthy adult volunteers. The study was designed to compare the pharmacokinetic and pharmacodynamic profiles of the novel oral **enalaprilat** suspension with the standard intravenous **enalaprilat** formulation.

#### 2.1. Pharmacokinetic Analysis

Blood samples were collected at predefined intervals post-administration to determine the plasma concentrations of **enalaprilat**. The following pharmacokinetic parameters were calculated:

- Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.
- Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
- AUC (Area Under the Curve): The total drug exposure over time.
- t1/2 (Half-life): The time required for the drug concentration in the plasma to reduce by half.

Plasma concentrations of **enalaprilat** were measured using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

#### 2.2. Pharmacodynamic Assessment

Systolic and diastolic blood pressure were monitored at regular intervals following drug administration to evaluate the pharmacodynamic effects of both formulations. Blood pressure measurements were taken in a controlled setting to minimize variability.

#### 2.3. Stability Studies

The stability of the novel oral **enalaprilat** suspension was assessed under accelerated storage conditions ( $40^{\circ}$ C  $\pm$   $2^{\circ}$ C and  $75\% \pm 5\%$  relative humidity) over a period of 6 months. The concentration of **enalaprilat** and the presence of degradation products, such as **enalaprilat**-diketopiperazine, were monitored using HPLC.

## **Data Presentation**



The quantitative data from the comparative study are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Novel Oral vs. Standard IV Enalaprilat

Parameter	Novel Oral Enalaprilat Suspension (10 mg)	Standard IV Enalaprilat (1.25 mg)
Cmax (ng/mL)	55.9 ± 28.7	150.3 ± 45.2
Tmax (h)	4.4 ± 1.5	0.25 (end of infusion)
AUC (0-inf) (ng·h/mL)	261.4 ± 122.3	289.7 ± 98.5
t1/2 (h)	11.2 ± 2.7	11.1 ± 2.1

Data are presented as mean ± standard deviation.

Table 2: Pharmacodynamic Effects on Blood Pressure

Parameter	Novel Oral Enalaprilat Suspension (10 mg)	Standard IV Enalaprilat (1.25 mg)
Mean Max. Reduction in Systolic BP (mmHg)	-18.5 ± 5.2	-20.1 ± 4.8
Mean Max. Reduction in Diastolic BP (mmHg)	-10.2 ± 3.1	-11.5 ± 2.9
Time to Max. BP Reduction (h)	5.1 ± 1.8	1.5 ± 0.5
Duration of Significant BP Reduction (h)	> 12	> 12

Data are presented as mean ± standard deviation.

Table 3: Stability of Novel Oral Enalaprilat Suspension

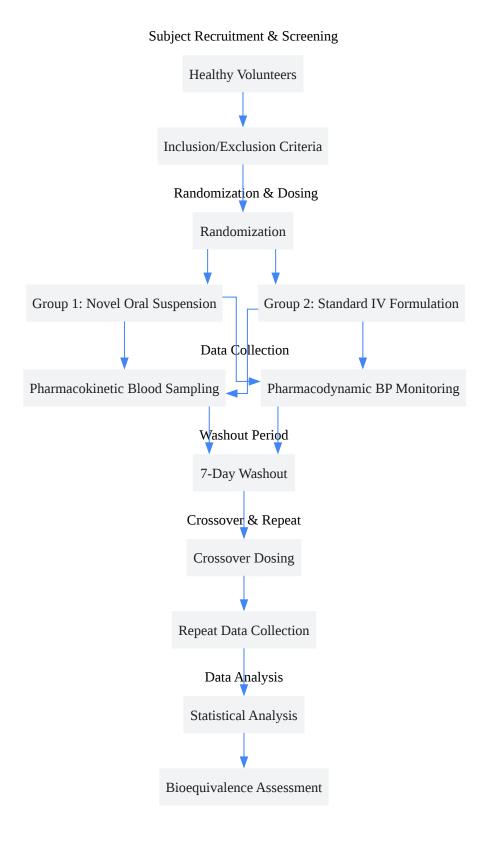


Time (Months)	Enalaprilat Assay (%)	Diketopiperazine Formation (%)	Appearance
0	100.2	< 0.1	White, uniform suspension
3	99.5	0.3	White, uniform suspension
6	98.9	0.6	White, uniform suspension

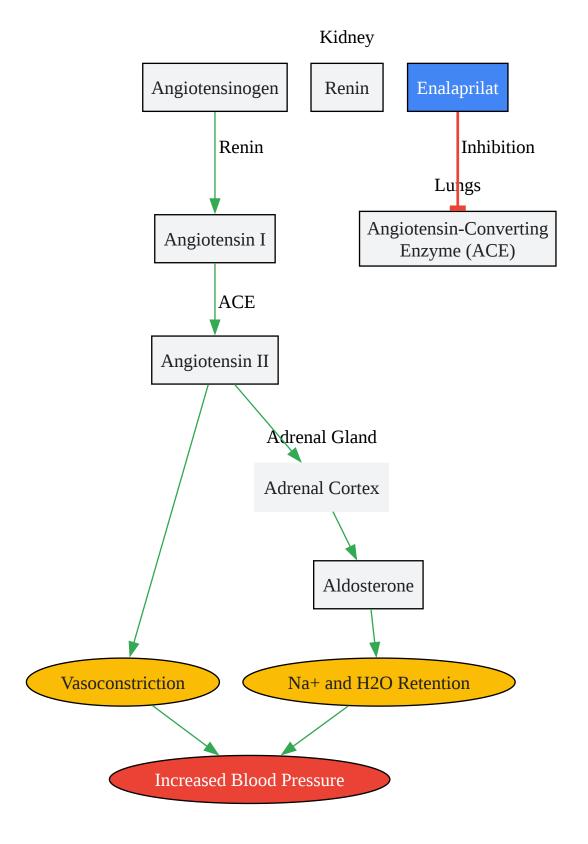
## **Visualizations**

Diagram 1: Experimental Workflow for Comparative Analysis









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